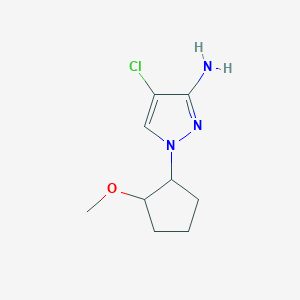![molecular formula C10H10N2O2 B13318421 4-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13318421.png)
4-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with a but-2-yn-1-ylamino group at the 4-position and a carboxylic acid group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine-3-carboxylic acid.
Formation of the But-2-yn-1-ylamino Group: This step involves the reaction of pyridine-3-carboxylic acid with but-2-yn-1-amine under suitable conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency.
化学反応の分析
Types of Reactions
4-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction could produce various amine derivatives.
科学的研究の応用
4-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 4-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Pyridine-3-carboxylic acid: Lacks the but-2-yn-1-ylamino group, making it less versatile in certain applications.
4-Aminopyridine-3-carboxylic acid: Similar structure but with an amino group instead of the but-2-yn-1-ylamino group.
Uniqueness
4-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid is unique due to the presence of the but-2-yn-1-ylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications.
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
4-(but-2-ynylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-2-3-5-12-9-4-6-11-7-8(9)10(13)14/h4,6-7H,5H2,1H3,(H,11,12)(H,13,14) |
InChIキー |
WJQBIPRJMDNTMZ-UHFFFAOYSA-N |
正規SMILES |
CC#CCNC1=C(C=NC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-Chloro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B13318346.png)
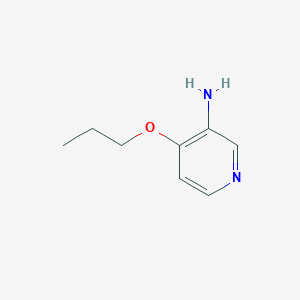
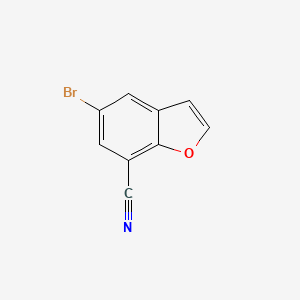
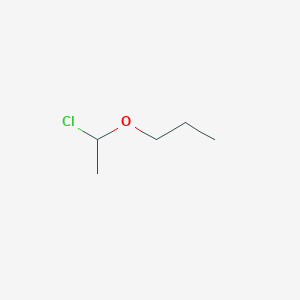
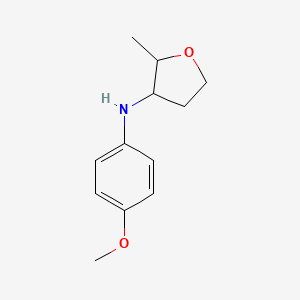
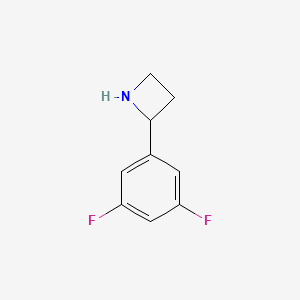

![4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13318377.png)
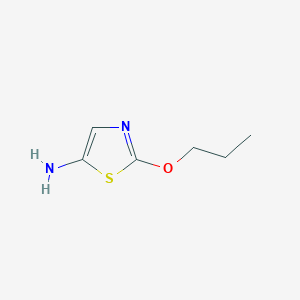

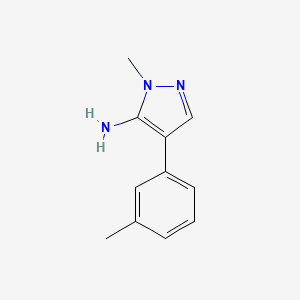
![3-[(2-Ethylcyclohexyl)oxy]azetidine](/img/structure/B13318428.png)
